![molecular formula C10H12N2O4 B14886158 (R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14886158.png)
(R)-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a chiral compound belonging to the class of dihydrobenzoxazinones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves asymmetric hydrogenation of prochiral precursors. One efficient method utilizes Rhodium (Rh) catalysts with chiral ligands such as (S)-DTBM-SegPhos. The reaction conditions include hydrogen gas at high pressure and moderate temperatures, resulting in high yields and enantiomeric excess .
Industrial Production Methods
the principles of asymmetric hydrogenation and the use of flow microreactor systems for efficient and scalable synthesis can be applied .
化学反応の分析
Types of Reactions
®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes.
Reduction: The oxazinone ring can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazinones and their derivatives, which can exhibit different biological activities .
科学的研究の応用
®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its anticancer and antimicrobial properties.
作用機序
The mechanism of action of ®-8-(2-Amino-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and application .
類似化合物との比較
Similar Compounds
Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-ones: These compounds are nonsteroidal mineralocorticoid antagonists with similar structural features.
7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones: Known for their anticancer activity.
特性
分子式 |
C10H12N2O4 |
|---|---|
分子量 |
224.21 g/mol |
IUPAC名 |
8-[(1R)-2-amino-1-hydroxyethyl]-6-hydroxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O4/c11-3-8(14)6-1-5(13)2-7-10(6)16-4-9(15)12-7/h1-2,8,13-14H,3-4,11H2,(H,12,15)/t8-/m0/s1 |
InChIキー |
IMAUASMJEDZBOG-QMMMGPOBSA-N |
異性体SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)[C@H](CN)O)O |
正規SMILES |
C1C(=O)NC2=CC(=CC(=C2O1)C(CN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


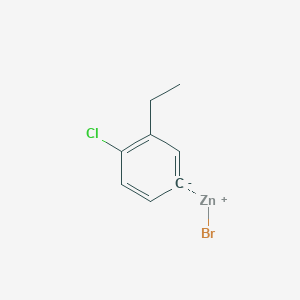
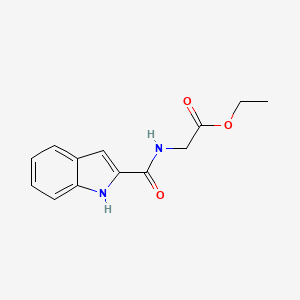
![6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886095.png)

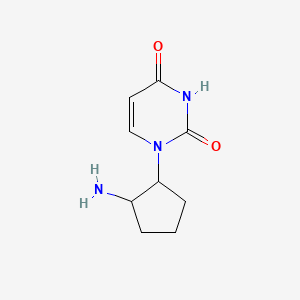
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
![2-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14886117.png)

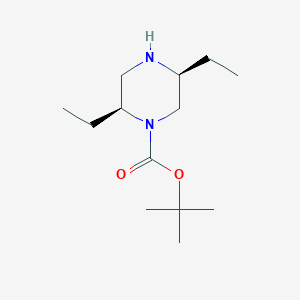
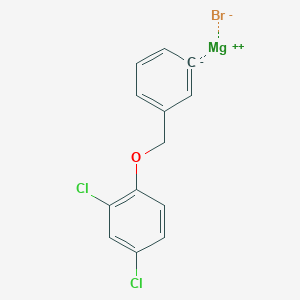
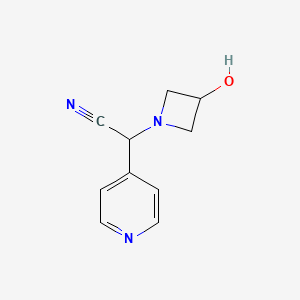
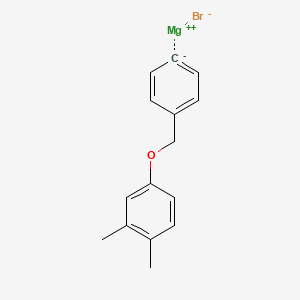
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
![N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
